molecular formula C12H15NS B13612197 4-(Benzo[b]thiophen-3-yl)butan-2-amine

4-(Benzo[b]thiophen-3-yl)butan-2-amine

Cat. No.: B13612197
M. Wt: 205.32 g/mol
InChI Key: XUUMTFSQZAKYHL-UHFFFAOYSA-N
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Description

4-(Benzo[b]thiophen-3-yl)butan-2-amine is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[b]thiophen-3-yl)butan-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of microwave irradiation, catalytic processes, and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[b]thiophen-3-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

4-(Benzo[b]thiophen-3-yl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzo[b]thiophen-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit certain kinases, modulate receptor activity, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[b]thiophen-3-yl)butan-2-amine is unique due to its specific substitution pattern and the presence of the butan-2-amine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

4-(1-benzothiophen-3-yl)butan-2-amine

InChI

InChI=1S/C12H15NS/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9H,6-7,13H2,1H3

InChI Key

XUUMTFSQZAKYHL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CSC2=CC=CC=C21)N

Origin of Product

United States

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